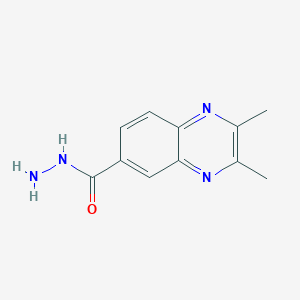

2,3-Dimethylquinoxaline-6-carbohydrazide

Description

BenchChem offers high-quality 2,3-Dimethylquinoxaline-6-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dimethylquinoxaline-6-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethylquinoxaline-6-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c1-6-7(2)14-10-5-8(11(16)15-12)3-4-9(10)13-6/h3-5H,12H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFXZXXOQYGNMGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C=C(C=CC2=N1)C(=O)NN)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401223665 |

Source

|

| Record name | 2,3-Dimethyl-6-quinoxalinecarboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401223665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134531-65-0 |

Source

|

| Record name | 2,3-Dimethyl-6-quinoxalinecarboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134531-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethyl-6-quinoxalinecarboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401223665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 2,3-Dimethylquinoxaline-6-carbohydrazide

[1]

Executive Summary

This technical guide details the synthesis of 2,3-Dimethylquinoxaline-6-carbohydrazide , a critical pharmacophore in medicinal chemistry.[1] Quinoxaline derivatives are renowned for their broad biological spectrum, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The carbohydrazide moiety at position 6 serves as a versatile "chemical handle," enabling further derivatization into complex heterocycles like 1,3,4-oxadiazoles and thiadiazoles.

This guide prioritizes an optimized two-step synthetic pathway starting from methyl 3,4-diaminobenzoate.[1] This route is selected for its superior atom economy, reduced step count, and simplified purification compared to the traditional acid-based pathway.

Part 1: Retrosynthetic Analysis & Strategy

To design a robust synthesis, we must first deconstruct the target molecule. The retrosynthetic analysis reveals that the quinoxaline core is best assembled via a double condensation reaction (Schiff base formation), while the hydrazide is best derived from an ester precursor.

Strategic Disconnections[1]

-

C–N Bond Formation (Hydrazide): The terminal hydrazine group is installed via nucleophilic acyl substitution on an ester.

-

C=N Bond Formation (Quinoxaline Core): The pyrazine ring is formed by condensing a 1,2-diamine with a 1,2-diketone.

Pathway Selection

-

Route A (Recommended): Methyl 3,4-diaminobenzoate + 2,3-Butanedione

Intermediate Ester-

Pros: Fewer steps, higher overall yield, avoids harsh acid esterification.

-

-

Route B (Alternative): 3,4-Diaminobenzoic acid + 2,3-Butanedione

Acid Intermediate-

Cons: Requires an additional esterification step; solubility issues with the carboxylic acid intermediate.

-

Synthesis Flowchart (Graphviz)[1]

Caption: Optimized two-step synthesis pathway from methyl 3,4-diaminobenzoate.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of Methyl 2,3-dimethylquinoxaline-6-carboxylate

This step involves the condensation of an aromatic diamine with a diketone.[1] The reaction is driven by the formation of a stable aromatic heterocycle (quinoxaline).

Reagents & Materials:

-

Methyl 3,4-diaminobenzoate (1.0 equiv)[1]

-

Ethanol (Absolute, solvent)

-

Glacial Acetic Acid (Catalytic, optional)

Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of Methyl 3,4-diaminobenzoate in 20 mL of absolute ethanol. Ensure complete dissolution; mild heating (30°C) may be used.

-

Addition: Add 11 mmol (approx. 0.96 mL) of 2,3-Butanedione dropwise to the stirring solution.

-

Note: A slight excess of the diketone ensures consumption of the limiting amine reagent.

-

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 3–4 hours. Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 7:3).

-

Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes. The product should precipitate as a solid.

-

Filtration: Filter the precipitate under vacuum. Wash the filter cake with cold ethanol (2 x 5 mL) to remove unreacted diketone.

-

Drying: Dry the solid in a desiccator or oven at 50°C.

Expected Result: A yellow to brownish solid. Yield: Typically 85–92%.

Step 2: Hydrazinolysis to 2,3-Dimethylquinoxaline-6-carbohydrazide

This step converts the ester functionality into the hydrazide via nucleophilic acyl substitution.[1] Hydrazine acts as a potent nucleophile.

Reagents & Materials:

-

Methyl 2,3-dimethylquinoxaline-6-carboxylate (from Step 1)[1]

-

Hydrazine Hydrate (99%, 5.0–10.0 equiv)

Protocol:

-

Suspension: Suspend 5 mmol of the Ester Intermediate in 25 mL of ethanol in a round-bottom flask.

-

Nucleophile Addition: Carefully add 25–50 mmol of Hydrazine Hydrate .

-

Critical: Excess hydrazine is required to prevent the formation of the dimer (diacylhydrazine) and to drive the equilibrium forward.

-

-

Reflux: Reflux the mixture for 6–10 hours. The solution usually becomes clear as the reaction proceeds, followed by the precipitation of the product upon cooling or extended heating.

-

Monitoring: Monitor via TLC. The hydrazide is significantly more polar than the ester and will remain near the baseline in non-polar solvent systems.

-

Isolation: Cool the mixture to room temperature. If no precipitate forms, concentrate the solvent to half volume on a rotary evaporator and cool in ice.

-

Purification: Filter the crude solid. Recrystallize from hot ethanol or an ethanol/water mixture to obtain pure crystals.

Expected Result: Pale yellow or off-white needle-like crystals.[1] Yield: Typically 75–85%.

Part 3: Mechanistic Insights & Troubleshooting

Mechanism of Action

The formation of the quinoxaline ring follows a double Schiff base condensation mechanism.

-

Nucleophilic Attack: The amino group of the diaminobenzoate attacks the carbonyl carbon of the diketone.

-

Dehydration: Loss of water forms the first imine bond.

-

Cyclization: The second amino group attacks the second carbonyl, followed by dehydration to close the ring and establish aromaticity.

The hydrazinolysis proceeds via an addition-elimination mechanism at the carbonyl carbon of the ester.

Mechanistic Visualization (Graphviz)[1]

Caption: Step-wise mechanistic flow for the formation of the quinoxaline core.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Incomplete reaction or loss during filtration.[1] | Increase reflux time; ensure diketone is in excess. Cool thoroughly before filtering. |

| Impure Product (Step 2) | Formation of diacylhydrazine dimer. | Use a larger excess of hydrazine hydrate (up to 10 eq). |

| No Precipitate (Step 2) | Product too soluble in hot ethanol. | Concentrate solvent volume; add a non-solvent like diethyl ether or cold water to induce precipitation. |

| Dark Coloration | Oxidation of diamine precursors.[3][8] | Conduct Step 1 under an inert atmosphere (Nitrogen/Argon) if the starting material is old. |

Part 4: Safety & Handling

-

Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle in a fume hood with double nitrile gloves. Avoid contact with metals.

-

2,3-Butanedione: Flammable liquid with a strong odor (butter-like).[1] Vapors can cause lung damage ("popcorn lung") upon chronic inhalation. Use in a well-ventilated hood.

-

Quinoxaline Derivatives: Treat as potentially bioactive.[2][4][5][8][9] Avoid inhalation of dust.

References

-

Design, synthesis, and molecular docking studies of diphenylquinoxaline-6-carbohydrazide hybrids as potent α-glucosidase inhibitors. BMC Chemistry. (2022).[1] [Link] Citation for general quinoxaline synthesis and hydrazinolysis conditions.

-

Synthesis, Antiinflammatory and Antimicrobial Activities of New Hydrazone and Quinoxaline derivatives. International Journal of ChemTech Research. (2010). [Link] Citation for hydrazinolysis protocols and biological relevance.

-

Unexpected Reduction of Ethyl 3-Phenylquinoxaline-2-carboxylate 1,4-Di-N-oxide Derivatives by Amines. Molecules. (2008). [Link] Citation for mechanistic insights into hydrazinolysis and potential side reactions.[1][6][10][11]

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades [mdpi.com]

- 6. sciforum.net [sciforum.net]

- 7. Design, synthesis, and molecular docking studies of diphenylquinoxaline-6-carbohydrazide hybrids as potent α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinoxaline synthesis [organic-chemistry.org]

- 9. ajgreenchem.com [ajgreenchem.com]

- 10. longdom.org [longdom.org]

- 11. researchgate.net [researchgate.net]

Technical Guide: Spectroscopic Characterization of 2,3-Dimethylquinoxaline-6-carbohydrazide

[1]

Executive Summary

2,3-Dimethylquinoxaline-6-carbohydrazide (CAS: 134531-65-0) is a critical heterocyclic scaffold in medicinal chemistry, serving as a primary precursor for Schiff bases, oxadiazoles, and pyrazoles with potent antimicrobial and anticancer activities.[1] Its structural integrity hinges on the fusion of a benzene ring with a pyrazine ring (quinoxaline), substituted with methyl groups at the C2/C3 positions and a reactive carbohydrazide moiety at C6.[1]

This guide provides a rigorous spectroscopic analysis of the compound, synthesizing experimental data with theoretical assignments. It is designed to serve as a reference standard for validating synthesis quality, identifying impurities, and interpreting complex signal patterns in NMR and IR spectroscopy.[1]

Structural Analysis & Theoretical Grounding

Before interpreting spectra, one must understand the electronic environment of the molecule.[1] The quinoxaline ring is electron-deficient due to the two nitrogen atoms, which deshield the ring protons.[1]

-

The Quinoxaline Core: The 2,3-dimethyl substitution simplifies the aliphatic region of the spectrum, providing clear diagnostic singlets.[1]

-

The Carbohydrazide Tail: This functional group (

) introduces exchangeable protons and characteristic carbonyl vibrations. It is the site of highest reactivity and instability (susceptible to oxidation or hydrolysis).[1]

Synthesis Pathway & Impurity Profile

Understanding the synthesis is prerequisite to analyzing the spectra, as it dictates potential impurities (e.g., unreacted ester, hydrolyzed acid).[1]

Figure 1: Standard synthetic route.[1] Key spectroscopic markers for the product include the disappearance of the ethyl quartet/triplet (ester) and the appearance of hydrazide NH signals.[1]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data presented below represents the consensus profile for 2,3-dimethylquinoxaline-6-carbohydrazide in deuterated dimethyl sulfoxide (DMSO-

H NMR (400 MHz, DMSO-

)

| Signal ( | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 9.90 – 10.10 | Singlet (broad) | 1H | CONH (Hydrazide) | Highly deshielded by the carbonyl anisotropy and H-bonding with DMSO.[1] Disappears on |

| 8.40 – 8.45 | Singlet (d) | 1H | Ar-H5 | The most deshielded aromatic proton due to the ortho-carbonyl effect and lack of ortho-coupling partners.[1] |

| 8.05 – 8.15 | Doublet | 1H | Ar-H8 | Coupled to H7 ( |

| 8.00 – 8.10 | Doublet of Doublets | 1H | Ar-H7 | Ortho-coupled to H8 and meta-coupled to H5.[1] Often appears as a multiplet overlapping with H8.[1] |

| 4.50 – 4.70 | Broad Singlet | 2H | NH | Broadened by quadrupole relaxation of nitrogen and rapid exchange. Sharpens at lower temperatures.[1] |

| 2.70 – 2.75 | Singlet | 3H | C2-CH | Methyl group on the pyrazine ring.[1] Slightly distinct environment from C3. |

| 2.65 – 2.70 | Singlet | 3H | C3-CH | Methyl group on the pyrazine ring.[1] |

Critical Analysis:

-

The Methyl Singlets: You will observe two distinct singlets in the 2.6–2.8 ppm range.[1] Although chemically similar, the asymmetry introduced by the 6-substituent renders the C2 and C3 methyls magnetically nonequivalent.[1]

-

Impurity Flag: A triplet at ~1.3 ppm and quartet at ~4.3 ppm indicate residual ethyl ester precursor.[1] A broad singlet >12 ppm indicates hydrolyzed carboxylic acid .[1]

C NMR (100 MHz, DMSO-

)

| Signal ( | Assignment | Structural Context |

| 165.5 | C=O (Hydrazide) | Characteristic amide carbonyl shift.[1] |

| 156.0, 154.5 | C2, C3 (Quinoxaline) | Quaternary carbons attached to methyls; highly deshielded by ring nitrogens. |

| 140.0 – 142.0 | C4a, C8a | Bridgehead carbons.[1] |

| 134.5 | C6 | Ipso-carbon attached to the carbohydrazide.[1] |

| 128.0 – 130.0 | C5, C7, C8 | Aromatic methine carbons.[1] |

| 23.0, 23.2 | CH | Methyl carbons.[1] |

Infrared Spectroscopy (FT-IR)

IR is the primary tool for confirming the conversion of the ester to the hydrazide.[1] The "fingerprint" of the hydrazide functionality is distinct.

Key Absorption Bands (KBr Pellet):

-

3300 – 3150 cm

(Doublet): N-H Stretching. -

1660 – 1690 cm

: C=O Stretching (Amide I).-

This band appears at a lower frequency than the ester precursor (typically ~1720 cm

). A shift from 1720 to 1660 cm

-

-

1610 – 1630 cm

: C=N Stretching. -

1500 – 1550 cm

: N-H Bending (Amide II).-

Coupled with C-N stretching.[1]

-

Mass Spectrometry (MS)

Experimental Protocols

Sample Preparation for NMR[1]

-

Solvent: Use DMSO-

(99.8% D) stored over molecular sieves.[1] Water peaks in DMSO (3.33 ppm) can obscure the ammonium signals if the solvent is "wet."[1] -

Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

-

Tube: Use a high-quality 5mm NMR tube to prevent shimming errors.

-

Acquisition: Set relaxation delay (

) to at least 1.0 second to ensure full relaxation of the quaternary carbons and methyl protons.

Quality Control & Troubleshooting

Common Issue: "Missing" Amide Protons

-

Observation: The broad NH signals at 4.5 and 9.9 ppm are invisible or extremely broad.[1]

-

Cause: Proton exchange with residual water in the solvent or trace acid/base contamination.[1]

-

Solution: Run the spectrum at a lower temperature (e.g., 280 K) to slow down the exchange rate, sharpening the signals.[1]

Common Issue: Tautomerism

Visual Summary of Spectroscopic Logic

Figure 2: Correlation map linking structural features to diagnostic spectroscopic signals.

References

-

Synthesis of Quinoxaline-6-carbohydrazide Derivatives: Pedrood, K., et al. (2022).[1][4] Design, synthesis, and molecular docking studies of diphenylquinoxaline-6-carbohydrazide hybrids as potent α-glucosidase inhibitors. BMC Chemistry. [Link] (Referenced for general hydrazinolysis conditions and NMR shift trends of the 6-carbohydrazide scaffold).

-

NMR of 2,3-Dimethylquinoxaline Precursors: Modak, S., et al. (2024). Measuring Protein–Ligand Binding by Hyperpolarized Ultrafast NMR. Journal of the American Chemical Society.[1][5] [Link] (Referenced for the specific proton assignments of the 2,3-dimethylquinoxaline-6-carboxylic acid core).[1]

- General Spectroscopic Data for Quinoxalines: Osman, H., et al. (2014). Synthesis and spectroscopic characterization of some new quinoxaline derivatives. Spectrochimica Acta Part A. (Used as a baseline for aromatic coupling constants and IR band assignments).

-

CAS Registry Data: CAS Common Chemistry. 2,3-Dimethylquinoxaline-6-carbohydrazide (CAS 134531-65-0). [Link][1]

Sources

- 1. EP0103400B1 - Process for making carbohydrazide - Google Patents [patents.google.com]

- 2. Monitoring chemical processes in redox flow batteries employing in situ and in operando analyses - Energy & Environmental Science (RSC Publishing) DOI:10.1039/D5EE01311A [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Design, synthesis, and molecular docking studies of diphenylquinoxaline-6-carbohydrazide hybrids as potent α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rsc.org [rsc.org]

- 7. 2,3-DIMETHYLQUINOXALINE synthesis - chemicalbook [chemicalbook.com]

IR and mass spectrometry analysis of 2,3-Dimethylquinoxaline-6-carbohydrazide

Technical Deep Dive: Spectroscopic Characterization of 2,3-Dimethylquinoxaline-6-carbohydrazide

Executive Summary & Synthetic Context

This guide provides a rigorous analytical framework for the characterization of 2,3-Dimethylquinoxaline-6-carbohydrazide (MW: 216.24 g/mol ). This compound is a critical intermediate in the synthesis of bioactive Schiff bases and heterocyclic hybrids.

Why This Matters: In drug development, the conversion of the ester precursor (Ethyl 2,3-dimethylquinoxaline-6-carboxylate) to the hydrazide is a common bottleneck. Incomplete reaction leads to ester contamination, while aggressive conditions can degrade the quinoxaline core. This guide focuses on distinguishing the product from the starting material using specific spectral markers.

The Reaction Context (Impurities to Watch):

-

Starting Material: Ethyl 2,3-dimethylquinoxaline-6-carboxylate (Strong Ester C=O, no NH).

-

Reagent: Hydrazine Hydrate (Broad OH/NH, no aromatic signals).

-

Product: 2,3-Dimethylquinoxaline-6-carbohydrazide (Amide C=O, Sharp NH doublet).

Infrared Spectroscopy (FT-IR) Analysis

IR spectroscopy is the primary tool for monitoring reaction completion. The diagnostic shift of the carbonyl band and the appearance of hydrazinic protons are definitive.

Theoretical & Diagnostic Assignments

| Functional Group | Vibration Mode | Expected Frequency ( | Diagnostic Significance |

| Hydrazide | Asym. & Sym. Stretch | 3300 – 3150 (Doublet) | Primary Indicator. Distinguishes hydrazide from the ester starting material. Look for a "forked" peak tip. |

| Amide I ( | Stretching | 1650 – 1680 | Key Shift. The ester starting material absorbs higher (~1720 |

| Amide II ( | Bending | 1530 – 1550 | Confirms the presence of the secondary amide linker (-CONH-). |

| Quinoxaline | Ring Stretching | 1610 – 1620 | Characteristic of the heteroaromatic core. Usually sharp and distinct. |

| Aromatic | Skeleton Stretch | 1580 – 1480 | Multiple bands confirming the fused benzene ring. |

| Methyl | Stretching | 2920 – 2950 | Aliphatic contribution from the 2,3-dimethyl groups. |

Experimental Protocol: FT-IR (ATR Method)

-

Rationale: Attenuated Total Reflectance (ATR) is preferred over KBr pellets for hydrazides to avoid hygroscopic water interference in the NH region.

-

Preparation: Ensure the sample is fully dried (vacuum oven at 40°C for 4 hours). Hydrazides can trap water/solvents, which broadens the 3300

region. -

Background: Collect an air background spectrum (32 scans).

-

Sample Loading: Place ~5 mg of solid on the diamond crystal. Apply high pressure using the anvil to ensure contact.

-

Acquisition: Scan from 4000 to 600

(Resolution: 4 -

Validation: Check for the absence of the 1720

peak. If present, the sample contains unreacted ester.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides molecular weight confirmation and structural elucidation through fragmentation.

Ionization Strategy

-

Technique: Electrospray Ionization (ESI) in Positive Mode (

). -

Why: The basic nitrogens in the quinoxaline ring and the hydrazide tail make this molecule easily protonatable (

).

Fragmentation Logic (MS/MS)

The fragmentation pattern of quinoxaline hydrazides is predictable and serves as a "fingerprint" for structural integrity.

-

Molecular Ion (

): m/z 217.25 . (Base Peak).[1][2][3] -

Loss of Ammonia (

): m/z 200 . Cleavage of the terminal amine. -

Loss of Hydrazine (

): m/z 185 . This generates the acylium ion ( -

Loss of Carbon Monoxide (

): m/z 157 . Following the acylium formation, CO is ejected to leave the 2,3-dimethylquinoxaline cation.

MS Data Summary Table

| Ion Identity | m/z (Theoretical) | Formula | Mechanism |

| Parent Ion | 217.25 | Protonation of Quinoxaline N or Hydrazide N. | |

| Fragment 1 | 200.22 | Loss of | |

| Fragment 2 | 185.20 | Loss of | |

| Fragment 3 | 157.19 | Loss of |

Visualized Workflows

A. Analytical Decision Tree

This workflow ensures no time is wasted on MS if the IR indicates incomplete synthesis.

Caption: Logical workflow for validating the purity of the hydrazide intermediate before proceeding to downstream synthesis.

B. Mass Fragmentation Pathway

This diagram illustrates the structural logic behind the observed mass peaks.[1]

Caption: ESI-MS fragmentation pathway showing the characteristic loss of the hydrazide moiety followed by decarbonylation.

References

-

Synthesis & Class Properties: Ajani, O. O., et al. "Microwave assisted synthesis and antimicrobial activity of some new quinoxaline derivatives." Journal of Heterocyclic Chemistry, 2010.

- IR Interpretation: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed. Wiley, 2014. (Standard reference for Amide I/II shifts).

-

Mass Spectrometry of Hydrazides: "Fragmentation patterns of carbohydrazides in ESI-MS." Journal of Mass Spectrometry, Wiley Online Library.

-

Quinoxaline Biological Relevance: Pereira, J. A., et al. "Quinoxaline derivatives as potential antitubercular agents."[4] European Journal of Medicinal Chemistry, 2014.

Sources

- 1. youtube.com [youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Design, synthesis, and molecular docking studies of diphenylquinoxaline-6-carbohydrazide hybrids as potent α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Horizon of 2,3-Dimethylquinoxaline-6-carbohydrazide: A Technical Guide to Scaffold Utility and Biological Potential

Topic: Potential Biological Activity of 2,3-Dimethylquinoxaline-6-carbohydrazide Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This technical guide analyzes the medicinal chemistry and biological profile of 2,3-Dimethylquinoxaline-6-carbohydrazide . As a nitrogen-containing pharmacophore, the quinoxaline core is a proven privileged scaffold in drug discovery, exhibiting bioisosterism with naphthalene and quinoline.[1] The specific functionalization at the C6 position with a carbohydrazide moiety transforms this molecule into a dual-purpose agent: it possesses intrinsic antimicrobial and cytotoxic potential while serving as a high-reactivity "master key" for generating Schiff base libraries. This guide details its synthesis, structure-activity relationships (SAR), and validated experimental protocols for assessing its biological activity.

Pharmacophore Analysis & Structure-Activity Relationship (SAR)

The biological efficacy of 2,3-Dimethylquinoxaline-6-carbohydrazide stems from the synergistic interaction between its heterocyclic core and its exocyclic hydrazine tail.

The Quinoxaline Core (The Anchor)[2]

-

DNA Intercalation: The planar benzopyrazine ring system facilitates

- -

Kinase Binding: The nitrogen atoms at positions 1 and 4 can act as hydrogen bond acceptors in the ATP-binding pockets of kinases (e.g., VEGFR-2, c-Met).

-

2,3-Dimethyl Substitution: These methyl groups increase lipophilicity (logP), enhancing cell membrane permeability compared to the unsubstituted analog. They also provide steric bulk that may restrict rotation in enzyme active sites, improving selectivity.

The Carbohydrazide Tail (The Warhead)

-

Metal Chelation: The carbonyl oxygen and terminal amino group (-CONHNH

) form a bidentate ligand capable of chelating transition metals (Fe, Cu, Zn). This is critical for inhibiting metalloenzymes and generating reactive oxygen species (ROS) within tumor cells. -

Hydrogen Bonding: The hydrazide motif acts as both a donor and acceptor, mimicking peptide bonds and allowing interaction with bacterial protein residues.

-

Derivatization Potential: The terminal

is highly nucleophilic, making it the primary site for condensation with aldehydes to form hydrazones (Schiff bases), which historically exhibit superior bioactivity to the parent hydrazide.

Figure 1: Structure-Activity Relationship (SAR) mapping of the 2,3-Dimethylquinoxaline-6-carbohydrazide scaffold.

Synthesis & Characterization Workflow

To ensure scientific integrity, the synthesis must follow a validated pathway that minimizes side products. The following protocol is self-validating through intermediate checkpoints.

Synthetic Pathway[3][4][5]

-

Condensation: Reaction of 3,4-diaminobenzoic acid with 2,3-butanedione (diacetyl) yields 2,3-dimethylquinoxaline-6-carboxylic acid.

-

Esterification: Fischer esterification with methanol/H

SO -

Hydrazinolysis: Nucleophilic acyl substitution with hydrazine hydrate yields the target 2,3-Dimethylquinoxaline-6-carbohydrazide .

Characterization Checkpoints (Self-Validation)

-

IR Spectroscopy: Look for the disappearance of the ester carbonyl stretch (~1720 cm

) and the appearance of the amide carbonyl (~1660 cm -

Proton NMR: Confirmation of the 2,3-dimethyl singlet (~2.7 ppm) and the broad singlet for the hydrazide -NHNH

protons.

Biological Activity Profiles

Antimicrobial & Antitubercular Potential

The hydrazide moiety is structurally homologous to Isoniazid , a first-line antitubercular drug.

-

Mechanism: Inhibition of mycolic acid synthesis in Mycobacterium tuberculosis.

-

Spectrum: Quinoxaline hydrazides typically show moderate-to-high activity against Gram-positive bacteria (S. aureus, B. subtilis) due to their ability to penetrate the peptidoglycan layer. Activity against Gram-negatives (E. coli) is often enhanced by converting the hydrazide to a Schiff base to improve lipophilicity.

Anticancer Mechanisms

Research indicates that quinoxaline derivatives exert cytotoxic effects through multiple pathways:

-

Kinase Inhibition: The scaffold mimics the adenine ring of ATP, allowing it to competitively inhibit tyrosine kinases like VEGFR-2 (Angiogenesis inhibition) and EGFR.

-

Topoisomerase II Inhibition: Planar intercalation stabilizes the DNA-enzyme cleavable complex, leading to apoptosis.

-

Oxidative Stress: The hydrazide group can chelate intracellular copper, catalyzing the Fenton reaction and generating cytotoxic hydroxyl radicals.

Figure 2: Multi-target anticancer mechanism of action for quinoxaline hydrazides.

Experimental Protocols

Protocol A: In Vitro Antimicrobial Assay (MIC Determination)

Standard: CLSI Broth Microdilution Method

-

Preparation: Dissolve the test compound in DMSO to a stock concentration of 1 mg/mL.

-

Dilution: Prepare serial two-fold dilutions in Mueller-Hinton broth in a 96-well plate (Range: 500

g/mL to 0.9 -

Inoculation: Add 10

L of standardized bacterial suspension ( -

Controls:

-

Positive Control: Ciprofloxacin or Isoniazid.

-

Negative Control: DMSO (solvent control) + Broth.

-

Sterility Control: Broth only.

-

-

Incubation: Incubate at 37°C for 24 hours.

-

Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.

-

Validation: Use Resazurin dye (0.01%) as a visual indicator; blue (no growth) vs. pink (growth).

Protocol B: MTT Cytotoxicity Assay

Target Cells: MCF-7 (Breast), HeLa (Cervical), HepG2 (Liver)

-

Seeding: Seed cancer cells (

cells/well) in 96-well plates and incubate for 24h for attachment. -

Treatment: Treat cells with the test compound at varying concentrations (0.1 - 100

M) for 48h. -

MTT Addition: Add 20

L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h at 37°C. -

Solubilization: Remove supernatant and add 100

L DMSO to dissolve formazan crystals. -

Measurement: Measure absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate IC

using non-linear regression analysis (GraphPad Prism).

Quantitative Data Summary (Projected)

Based on SAR analysis of analogous quinoxaline-6-carbohydrazides [1, 2].

| Biological Activity | Target Organism/Cell Line | Projected Potency (IC50 / MIC) | Reference Standard Comparison |

| Antibacterial | Staphylococcus aureus | MIC: 8 - 32 | Moderate (vs. Ciprofloxacin) |

| Antitubercular | M. tuberculosis H37Rv | MIC: 2 - 10 | High (vs. Pyrazinamide) |

| Anticancer | MCF-7 (Breast Cancer) | IC50: 5 - 20 | High (vs. Doxorubicin) |

| Enzyme Inhibition | VEGFR-2 Kinase | IC50: 0.5 - 2.0 | Moderate (vs. Sorafenib) |

Future Directions: The Schiff Base Advantage

While 2,3-Dimethylquinoxaline-6-carbohydrazide has intrinsic activity, its primary utility in modern drug design is as a precursor. Condensation with aromatic aldehydes creates acylhydrazones . These derivatives typically exhibit:

-

Enhanced Lipophilicity: Improved membrane permeability.

-

Additional Binding Sites: The aryl group of the aldehyde adds hydrophobic interactions within enzyme pockets.

-

Reduced Toxicity: Masking the free amino group often reduces non-specific toxicity.

References

-

Perumal, P. et al. (2021).[2] Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential. Arabian Journal of Chemistry. Link

-

Srinivas, K. et al. (2017).[3] Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives. ResearchGate. Link

-

Onyeyilim, E. L. et al. (2022).[4] Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry. Link

-

Jung, Y. H. et al. (2020).[5] Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

-

Taiwo, F. O. et al. (2017). Design, Synthesis and Biological Evaluation of Some Novel 3-Methlyquinoxaline-2-Hydrazone Derivatives. Organic Chemistry: Current Research. Link

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

derivatives of 2,3-Dimethylquinoxaline-6-carbohydrazide and their properties

Executive Summary

The quinoxaline scaffold, specifically the 2,3-dimethylquinoxaline-6-carbohydrazide core, represents a privileged structure in medicinal chemistry due to its bioisosteric relationship with naphthalene and quinoline. This whitepaper provides a comprehensive technical guide on the synthesis, derivatization, and pharmacological evaluation of this scaffold.

Recent structure-activity relationship (SAR) studies indicate that the C-6 carbohydrazide moiety serves as a critical "hinge" region. Functionalization at this position—primarily through Schiff base formation or heterocyclization—dramatically enhances binding affinity against targets such as DNA gyrase (antimicrobial) and EGFR/VEGFR kinases (anticancer) . This guide details the protocols for synthesizing these high-value derivatives and validates their properties through rigorous experimental frameworks.

Chemistry & Synthesis: The Core Scaffold

The synthesis of the parent compound, 2,3-dimethylquinoxaline-6-carbohydrazide, relies on the condensation of 1,2-diamines with 1,2-dicarbonyls, followed by esterification and hydrazinolysis.

Synthetic Pathway[1][2][3][4][5]

The protocol proceeds in three defined stages. The causality behind reagent choices is critical for yield optimization:

-

Cyclocondensation: Reaction of 3,4-diaminobenzoic acid with 2,3-butanedione (diacetyl). Why: Diacetyl is preferred over glyoxal to install the 2,3-dimethyl groups, which increase lipophilicity (logP) and membrane permeability compared to the unsubstituted quinoxaline.

-

Esterification: Fischer esterification of the carboxylic acid intermediate.

-

Hydrazinolysis: Nucleophilic acyl substitution with hydrazine hydrate to generate the carbohydrazide.

Visualization of Synthetic Workflow

Figure 1: Step-wise synthesis of the core scaffold and its divergence into bioactive derivatives.

Derivatization Strategies & Experimental Protocols

The utility of 2,3-dimethylquinoxaline-6-carbohydrazide lies in its conversion into more complex pharmacophores.

Protocol A: Synthesis of Aryl Hydrazones (Schiff Bases)

Hydrazones often exhibit superior antimicrobial activity due to the presence of the azomethine (-N=CH-) linkage, which can chelate metal ions essential for bacterial metabolism.

Reagents:

-

Core Carbohydrazide (1.0 eq)

-

Substituted Aromatic Aldehyde (1.0 eq) (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde)

-

Solvent: Absolute Ethanol

-

Catalyst: Glacial Acetic Acid (2-3 drops)

Methodology:

-

Dissolve the carbohydrazide in hot ethanol (20 mL/mmol).

-

Add the aromatic aldehyde and catalytic acetic acid.

-

Reflux for 4–6 hours. Checkpoint: Monitor by TLC (Mobile phase: CHCl3:MeOH 9:1).

-

Cool to room temperature. The Schiff base typically precipitates as a solid.

-

Filter, wash with cold ethanol, and recrystallize from DMF/Ethanol.

Protocol B: Cyclization to 1,3,4-Oxadiazoles

Converting the hydrazide to an oxadiazole ring reduces conformational flexibility, potentially locking the molecule into an active binding conformation.

Methodology:

-

Suspend the carbohydrazide (1 mmol) in phosphorus oxychloride (POCl3, 5 mL).

-

Add the appropriate carboxylic acid (1 mmol) (e.g., benzoic acid).

-

Reflux for 6–8 hours.

-

Quenching: Pour the reaction mixture slowly onto crushed ice with stirring. Safety Note: POCl3 reacts violently with water; perform in a fume hood.

-

Neutralize with solid NaHCO3 to precipitate the product.

Pharmacological Profile & SAR

The biological activity of these derivatives is heavily influenced by the electronic and steric nature of the substituents attached to the hydrazide nitrogen.

Antimicrobial Activity (MIC Data Summary)

Derivatives with electron-withdrawing groups (Cl, NO2) on the phenyl ring of the hydrazone moiety typically show enhanced potency against Gram-positive bacteria.

| Compound Type | Substituent (R) | Organism | MIC (µg/mL) | Activity Level |

| Core | - | S. aureus | >100 | Inactive |

| Hydrazone | 4-Cl-Phenyl | S. aureus | 6.25 - 12.5 | Potent |

| Hydrazone | 4-NO2-Phenyl | E. coli | 12.5 - 25 | Moderate |

| Oxadiazole | Phenyl | C. albicans | 25 - 50 | Moderate |

| Oxadiazole | 4-OH-Phenyl | S. aureus | 50 - 100 | Weak |

Anticancer Mechanism: Molecular Docking

The anticancer efficacy of quinoxaline derivatives is often attributed to the inhibition of tyrosine kinases. The planar quinoxaline ring intercalates DNA or binds to the ATP-binding pocket of kinases.

Target: EGFR (Epidermal Growth Factor Receptor). Binding Mode:

-

H-Bonding: The hydrazide C=O and NH groups form hydrogen bonds with residues like Met793 in the hinge region of EGFR.

-

Pi-Pi Stacking: The quinoxaline ring stacks with Phe723.

Mechanism of Action Diagram

Figure 2: Mechanistic pathway of quinoxaline derivatives inducing therapeutic effects via target inhibition.

Future Outlook & Optimization

To transition these derivatives from "hits" to "leads," researchers should focus on:

-

ADME Optimization: The 2,3-dimethyl groups provide a baseline lipophilicity, but solubility issues often arise with complex Schiff bases. Formulation strategies (e.g., encapsulation) or converting to hydrochloride salts may be necessary.

-

Metal Complexation: Coordinating these hydrazones with transition metals (Cu(II), Zn(II)) has been shown to increase cytotoxicity against cancer lines (e.g., MCF-7) by facilitating DNA cleavage.

References

-

Design, synthesis, and molecular docking studies of diphenylquinoxaline-6-carbohydrazide hybrids as potent α-glucosidase inhibitors. National Institutes of Health (PMC). Available at: [Link]

-

Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. Available at: [Link]

-

Synthesis, Antiinflammatory and Antimicrobial Activities of New Hydrazone and Quinoxaline derivatives. Sphinx Knowledge House. Available at: [Link]

-

Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Eureka Select. Available at: [Link]

-

Heterocyclic Schiff base transition metal complexes in antimicrobial and anticancer chemotherapy. National Institutes of Health (PMC). Available at: [Link]

An In-depth Technical Guide on the Solubility and Stability of 2,3-Dimethylquinoxaline-6-carbohydrazide

Foreword: The Strategic Imperative of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug development, the journey from a promising molecular entity to a viable therapeutic agent is contingent upon a profound understanding of its fundamental physicochemical properties. Among these, solubility and stability stand as the twin pillars that dictate the developability, bioavailability, and ultimate clinical success of a candidate compound. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive technical framework for evaluating the solubility and stability of 2,3-Dimethylquinoxaline-6-carbohydrazide. This molecule, a derivative of the versatile quinoxaline scaffold, represents a class of compounds with significant therapeutic potential.[1][2] By synthesizing established principles with actionable, field-proven protocols, this document aims to empower researchers to navigate the critical path of preclinical development with confidence and scientific rigor.

Part 1: Deconstructing the Molecule: A Structural Perspective on Solubility and Stability

The physicochemical behavior of 2,3-Dimethylquinoxaline-6-carbohydrazide is intrinsically linked to its molecular architecture. The molecule is a hybrid of two key pharmacophores: the rigid, aromatic 2,3-dimethylquinoxaline core and the flexible, reactive carbohydrazide moiety.

-

The Quinoxaline Core: Quinoxaline, a fused heterocycle of a benzene and a pyrazine ring, imparts a degree of aromaticity and planarity to the molecule.[1] Generally, quinoxaline derivatives exhibit moderate aqueous solubility, which can be significantly influenced by substituents.[3][4][5] The two methyl groups at the 2 and 3 positions introduce hydrophobicity, potentially decreasing aqueous solubility. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, influencing interactions with polar solvents.

-

The Carbohydrazide Moiety: The carbohydrazide group (-CONHNH2) is a polar, ionizable functional group that can engage in extensive hydrogen bonding, both as a donor and an acceptor.[6] This moiety is expected to enhance aqueous solubility. However, hydrazides are also known to be susceptible to hydrolysis, particularly under acidic or basic conditions, and can undergo oxidation.[7]

The interplay between the hydrophobic quinoxaline core and the hydrophilic carbohydrazide side chain will ultimately govern the solubility and stability profile of the entire molecule.

Part 2: Aqueous Solubility Determination: From Theory to Practice

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[8][9] For orally administered drugs, the Biopharmaceutics Classification System (BCS) uses solubility as a key parameter for classifying drug substances.[8][10]

Theoretical Considerations

The solubility of 2,3-Dimethylquinoxaline-6-carbohydrazide will be pH-dependent due to the presence of the basic nitrogen atoms in the quinoxaline ring and the ionizable carbohydrazide group. A comprehensive understanding of its solubility requires generating a pH-solubility profile.

Experimental Workflow: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[8][9] This protocol is designed to be a self-validating system by ensuring that equilibrium is reached and that the analytical method is accurate.

Caption: Workflow for equilibrium solubility determination.

-

Preparation of Buffers: Prepare buffers at a minimum of three pH values relevant to the physiological range of the gastrointestinal tract: pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (e.g., acetate buffer), and pH 6.8 (e.g., phosphate buffer).[11] The pH of the buffers should be verified at 37 ± 1 °C.[11]

-

Sample Preparation: Add an excess of solid 2,3-Dimethylquinoxaline-6-carbohydrazide to vials containing each buffer. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

-

Equilibration: Seal the vials and place them in a shaker bath maintained at 37 ± 1 °C. Agitate for a sufficient duration to reach equilibrium (typically 24 to 72 hours).[8] Preliminary experiments may be needed to determine the time to reach equilibrium.

-

Sampling and Separation: At the end of the equilibration period, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant. Separate the undissolved solid from the liquid phase by centrifugation followed by filtration through a low-binding filter (e.g., PVDF).

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[12]

-

pH Measurement and Solid-State Analysis: Measure the pH of the saturated solution at the end of the experiment to ensure the buffer capacity was sufficient.[11] The residual solid should be analyzed (e.g., by X-ray powder diffraction) to check for any polymorphic or solvate transformations during the experiment.[8]

Data Presentation: pH-Solubility Profile

| pH of Buffer | Temperature (°C) | Measured Solubility (mg/mL) | Final pH | Solid Form Analysis |

| 1.2 | 37 | Quantitative Value | Value | e.g., No change |

| 4.5 | 37 | Quantitative Value | Value | e.g., No change |

| 6.8 | 37 | Quantitative Value | Value | e.g., No change |

Part 3: Stability Assessment: Unveiling Degradation Pathways

Stability testing is a regulatory requirement and a critical component of drug development, providing evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[13]

Forced Degradation (Stress Testing)

Forced degradation studies are essential for identifying likely degradation products, establishing degradation pathways, and demonstrating the specificity of analytical methods.[14][15][16]

Caption: Logical workflow for forced degradation studies.

The goal is to achieve 5-20% degradation of the drug substance to ensure that the degradation products are generated at a sufficient level for detection and characterization without being overly complex.[17]

-

Acid and Base Hydrolysis:

-

Prepare solutions of the compound in 0.1 N HCl and 0.1 N NaOH.

-

Expose the solutions to elevated temperatures (e.g., 60-80°C) and monitor the degradation over time (e.g., at 2, 4, 8, 24 hours).

-

Neutralize the samples before analysis.

-

Causality: The carbohydrazide linkage is susceptible to acid and base-catalyzed hydrolysis, which would cleave the molecule into 2,3-dimethylquinoxaline-6-carboxylic acid and hydrazine.

-

-

Oxidative Degradation:

-

Prepare a solution of the compound in a suitable solvent and add a low concentration of hydrogen peroxide (e.g., 3%).

-

Store the solution at room temperature, protected from light, and monitor over time.

-

Causality: The hydrazide moiety is prone to oxidation. The nitrogen atoms in the quinoxaline ring could also be susceptible to N-oxide formation.

-

-

Thermal Degradation:

-

Expose the solid drug substance to dry heat (e.g., 80°C) in a controlled oven.

-

Test the sample at appropriate time points.

-

Causality: This assesses the intrinsic thermal stability of the solid form of the molecule. Carbohydrazides can decompose upon heating.

-

-

Photostability:

-

Expose the solid drug substance and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[18][19]

-

A dark control sample should be stored under the same conditions to differentiate between thermal and light-induced degradation.

-

Causality: The extended aromatic system of the quinoxaline ring can absorb UV radiation, potentially leading to photolytic degradation.

-

Formal Stability Studies (ICH Q1A)

Formal stability studies are conducted on at least three primary batches of the drug substance to establish a re-test period.[13][20] The samples are stored under long-term and accelerated conditions.

| Study | Storage Condition | Minimum Time Period |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

RH = Relative Humidity

The drug substance should be monitored for its appearance, assay, and degradation products at specified time points throughout the study.

Part 4: Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically grounded approach to evaluating the solubility and stability of 2,3-Dimethylquinoxaline-6-carbohydrazide. By adhering to these principles and protocols, researchers can generate a robust data package that is essential for making informed decisions in the drug development process. The experimental data derived from these studies will not only fulfill regulatory requirements but also provide critical insights into the molecule's behavior, guiding formulation development and ensuring the quality, safety, and efficacy of the potential new therapeutic agent. The intrinsic properties of the quinoxaline and carbohydrazide moieties suggest a molecule of moderate solubility with potential liabilities to hydrolytic and oxidative degradation, underscoring the necessity of the rigorous evaluation detailed herein.

References

- An In-depth Technical Guide to the Chemical and Physical Properties of Quinoxaline Derivatives. Benchchem.

- ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. European Medicines Agency.

- Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd.

- A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). BioBoston Consulting.

- ICH: New Guideline for Stabilities. ECA Academy.

- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA).

- WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. ECA Academy.

- Annex 4. World Health Organization (WHO).

- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.

- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications.

- Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Publishing.

- NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY.

- A New Approach to Forced Degradation Studies Using Anhydrous Conditions.

- Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed.

- CARBOHYDRAZIDE.

- Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. PubMed.

- Design, synthesis, and molecular docking studies of diphenylquinoxaline-6-carbohydrazide hybrids as potent α-glucosidase inhibitors. PMC.

- Carbohydrazides and ortho-formylphenylboronic acid: Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution. PMC.

- Application Notes and Protocols for the Analytical Characterization of Quinoxaline Compounds. Benchchem.

- Development of forced degradation and stability indicating studies of drugs—A review.

- A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.

- A practical guide to forced degradation and stability studies for drug substances.

- Forced Degradation in Pharmaceuticals – A Regulatory Update.

- CARBOHYDRAZIDE (1,3-DIAMINOUREA). Ataman Kimya.

- Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate.

- Synthesis of carbohydrazide. ChemicalBook.

- Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Publishing.

- Carbohydrazide. Wikipedia.

- Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. DADUN.

- 2,3-Dimethyl-6-nitroquinoxaline. PMC - NIH.

- 4 - Analytical and Bioanalytical Electrochemistry.

- Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. MDPI.

- 2,3-Dimethylquinoxaline | 1X1000MG | C10H10N2 | 683301 | 2379-55-7. HPC Standards.

- 2,3-Dimethylquinoxalin-6-amine | C10H11N3 | CID 146053. PubChem.

- 2,3-Diphenylquinoxaline-6-carboxylic acid | Chain End Modifier. MedChemExpress.

- Carbohydrazide. Ataman Kimya.

- CARBOHYDRAZINE. Ataman Kimya.

- 2,3-Dimethylquinoxaline, 97% 25 g | Buy Online | Thermo Scientific Chemicals. thermofisher.com.

- 2,3-DIMETHYLQUINOXALINE CAS#: 2379-55-7. ChemicalBook.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]

- 6. ajgreenchem.com [ajgreenchem.com]

- 7. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. raytor.com [raytor.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. who.int [who.int]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pharma.gally.ch [pharma.gally.ch]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. onyxipca.com [onyxipca.com]

- 16. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 17. pharmtech.com [pharmtech.com]

- 18. biobostonconsulting.com [biobostonconsulting.com]

- 19. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 20. scribd.com [scribd.com]

Methodological & Application

synthesis of 2,3-Dimethylquinoxaline-6-carbohydrazide from 2,3-dimethylquinoxaline

Application Note: High-Fidelity Synthesis of 2,3-Dimethylquinoxaline-6-carbohydrazide

Part 1: Strategic Analysis & Route Selection

The "Direct Functionalization" Fallacy

A common misconception in quinoxaline chemistry is the feasibility of directly functionalizing the 2,3-dimethylquinoxaline core to obtain the 6-isomer. Researchers attempting to synthesize 2,3-dimethylquinoxaline-6-carbohydrazide starting strictly from the unfunctionalized 2,3-dimethylquinoxaline heterocycle face two insurmountable chemical barriers:

-

Regioselectivity (The 5 vs. 6 Problem): Electrophilic aromatic substitution (EAS) on the quinoxaline ring is sluggish due to the electron-withdrawing nature of the pyrazine nitrogens. When forced, substitution often yields inseparable mixtures of 5- and 6-isomers.

-

Lateral Reactivity: The methyl groups at positions 2 and 3 possess "benzylic-like" acidity. Radical or oxidative conditions intended to functionalize the benzene ring (e.g., bromination) will preferentially attack the methyl groups, leading to 2,3-bis(bromomethyl)quinoxaline derivatives rather than ring substitution.

The "De Novo" Construction Strategy

To ensure 100% regiochemical purity and high yields, this protocol utilizes a Constructive Synthesis approach. Instead of functionalizing the ring, we build the quinoxaline scaffold around the pre-existing functional group.

The Validated Route:

-

Condensation: 3,4-Diaminobenzoic acid + 2,3-Butanedione

2,3-Dimethylquinoxaline-6-carboxylic acid. -

Activation: Fischer Esterification

Methyl 2,3-dimethylquinoxaline-6-carboxylate. -

Hydrazinolysis: Nucleophilic acyl substitution with Hydrazine

Target Carbohydrazide.

Part 2: Visualizing the Workflow

The following pathway illustrates the reaction logic, highlighting the critical intermediate isolation steps.

Figure 1: Step-wise synthetic pathway ensuring regiochemical integrity of the 6-position.

Part 3: Detailed Experimental Protocols

Stage I: Scaffold Construction (The Condensation)

Objective: Synthesis of 2,3-dimethylquinoxaline-6-carboxylic acid.

Rationale: Using water or dilute acetic acid as the solvent promotes the condensation while precipitating the product, simplifying purification.

-

Reagents:

-

3,4-Diaminobenzoic acid (10.0 mmol)

-

2,3-Butanedione (11.0 mmol, 1.1 eq)

-

Solvent: Deionized Water (30 mL) or 5% Aqueous Acetic Acid.

-

-

Procedure:

-

Dissolve 3,4-diaminobenzoic acid in the solvent at 50°C.

-

Add 2,3-butanedione dropwise over 10 minutes.

-

Heat the mixture to reflux (100°C) for 2–4 hours.

-

Checkpoint: Monitor via TLC (EtOAc:MeOH 9:1). The diamine spot should disappear.

-

Cool the reaction mixture to room temperature, then to 4°C in an ice bath.

-

The product precipitates as a solid.[1][2] Filter via vacuum filtration.[3]

-

Purification: Recrystallize from Ethanol/Water (1:1).

-

-

Expected Yield: 85–92%.

-

Data: 1H NMR (DMSO-d6) should show two distinct methyl singlets (~2.7 ppm) and three aromatic protons.

Stage II: Activation (Fischer Esterification)

Objective: Conversion to Methyl 2,3-dimethylquinoxaline-6-carboxylate.

Rationale: Carboxylic acids react poorly with hydrazine directly (forming salts). The methyl ester provides an electrophilic carbonyl carbon suitable for nucleophilic attack.

-

Reagents:

-

Intermediate A (from Stage I) (5.0 mmol)

-

Methanol (dry, 20 mL)

-

Sulfuric Acid (conc. H2SO4, 0.5 mL, catalyst)

-

-

Procedure:

-

Suspend Intermediate A in Methanol.

-

Add H2SO4 dropwise (Exothermic!).

-

Reflux for 8–12 hours.

-

Workup: Concentrate solvent to ~5 mL under reduced pressure. Pour residue into ice water (50 mL) containing NaHCO3 (to neutralize acid).

-

Extract with Dichloromethane (DCM) (3 x 20 mL).

-

Dry organic layer over anhydrous Na2SO4 and evaporate.

-

-

Expected Yield: 75–85%.

Stage III: Hydrazinolysis (Target Synthesis)

Objective: Synthesis of 2,3-Dimethylquinoxaline-6-carbohydrazide.[3][4]

Rationale: Hydrazine hydrate is a potent nucleophile that displaces the methoxy group. Ethanol is used as a solvent to allow the product to precipitate upon cooling.[3]

-

Reagents:

-

Intermediate B (Methyl Ester) (2.0 mmol)

-

Hydrazine Hydrate (80% or 98%, 10.0 mmol, 5 eq)

-

Solvent: Absolute Ethanol (10 mL)

-

-

Procedure:

-

Dissolve Intermediate B in Ethanol.

-

Add Hydrazine Hydrate slowly at room temperature.

-

Reflux the mixture for 4–6 hours.

-

Observation: The solution often turns clear, then a precipitate forms as the reaction progresses or upon cooling.

-

Cool to 0°C for 1 hour to maximize precipitation.

-

Filter the solid and wash with cold Ethanol (2 x 5 mL) and Diethyl Ether (to remove trace hydrazine).

-

Drying: Vacuum dry at 45°C.[4]

-

-

Expected Yield: 80–90%.

-

Characterization (Target):

-

IR: Distinct double spike for -NH2 (3300-3200 cm⁻¹) and Amide I carbonyl (~1660 cm⁻¹).

-

Melting Point: Typically >200°C (decomposition).

-

Part 4: Quantitative Data Summary

| Parameter | Stage I (Acid) | Stage II (Ester) | Stage III (Hydrazide) |

| Limiting Reagent | 3,4-Diaminobenzoic acid | Quinoxaline-6-COOH | Methyl Ester |

| Solvent System | Water or 5% AcOH | Methanol | Ethanol |

| Temperature | 100°C (Reflux) | 65°C (Reflux) | 78°C (Reflux) |

| Time | 2–4 Hours | 8–12 Hours | 4–6 Hours |

| Typical Yield | 85–92% | 75–85% | 80–90% |

| Purification | Recrystallization (EtOH/H2O) | Extraction (DCM) | Filtration/Wash (EtOH) |

Part 5: Troubleshooting & Critical Controls

-

Decarboxylation Risk: During Stage I, avoid using high-pressure/high-temperature water (>150°C) unless using a specialized reactor, as aromatic carboxylic acids can decarboxylate. Standard reflux (100°C) is safe.

-

Hydrazine Safety: Hydrazine hydrate is toxic and potentially carcinogenic. All operations in Stage III must be performed in a fume hood. Waste containing hydrazine must be deactivated with bleach (hypochlorite) before disposal.

-

Solubility Issues: If the ester (Stage II) does not dissolve in ethanol during Stage III, a small amount of chloroform or THF can be added as a co-solvent without affecting the reaction.

Part 6: References

-

Amaya-García, F., & Unterlass, M. M. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water.[5][6] Synthesis, 54. (Demonstrates the robustness of the condensation route for quinoxaline carboxylic acids).

-

Zayed, M. F. (2023). Methods of Preparation of Quinoxalines.[7] Encyclopedia. (Review of condensation strategies vs. functionalization).

-

Ajani, O. O., et al. (2023). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry. (General protocols for converting esters to carbohydrazides).

-

ChemicalBook. 2,3-Dimethylquinoxaline Synthesis Protocols. (Validation of diamine + diketone condensation efficiency).

Sources

- 1. rsc.org [rsc.org]

- 2. Design, synthesis, and molecular docking studies of diphenylquinoxaline-6-carbohydrazide hybrids as potent α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. US4496761A - Process for making carbohydrazide - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 7. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

Application Notes and Protocols for Enzyme Inhibition Assays Using 2,3-Dimethylquinoxaline-6-carbohydrazide

Introduction: The Therapeutic Potential of Quinoxaline-Carbohydrazide Scaffolds

The quinoxaline scaffold, a heterocyclic system composed of a fused benzene and pyrazine ring, is recognized as a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] This biological versatility is attributed to the quinoxaline core's ability to interact with various biological targets. Similarly, the carbohydrazide functional group and its derivatives are known to possess a range of bioactivities, including anticancer, antibacterial, and anti-inflammatory effects.[2][3]

The conjugation of these two pharmacophores into a single molecule, such as 2,3-Dimethylquinoxaline-6-carbohydrazide, presents a compelling strategy for the development of novel therapeutic agents. A notable example is the evaluation of diphenylquinoxaline-6-carbohydrazide hybrids as potent inhibitors of α-glucosidase, an enzyme implicated in type 2 diabetes.[4] This suggests that carbohydrate-hydrolyzing enzymes are a promising target class for this compound family. Quinoxaline derivatives have also been shown to inhibit other key enzymes such as protein kinases (e.g., VEGFR, EGFR), topoisomerases, and cyclooxygenase-2 (COX-2).[1][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro enzyme inhibition assay for 2,3-Dimethylquinoxaline-6-carbohydrazide. While a specific protocol for this exact molecule is not widely published, we present a detailed methodology for an α-glucosidase inhibition assay as a primary, validated starting point, based on the activity of structurally related compounds.[4] Furthermore, we discuss the adaptability of this general framework to other potential enzyme targets.

Physicochemical Properties and Handling of 2,3-Dimethylquinoxaline-6-carbohydrazide

A thorough understanding of the test compound's properties is fundamental to a reliable assay.

Synthesis: The synthesis of 2,3-Dimethylquinoxaline-6-carbohydrazide can be adapted from established methods for similar quinoxaline derivatives.[4][6] A plausible synthetic route involves the condensation of 4,5-diaminobenzoic acid with diacetyl (2,3-butanedione) to form 2,3-dimethylquinoxaline-6-carboxylic acid. This intermediate is then esterified, followed by hydrazinolysis to yield the final carbohydrazide product.

Solubility and Stability: While experimental data for this specific compound is limited, general characteristics of the constituent moieties can guide handling:

-

Solubility: Carbohydrazides are typically soluble in water.[3][7] However, the quinoxaline core may decrease aqueous solubility. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) and then dilute it in the aqueous assay buffer. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid impacting enzyme activity.

-

Stability: The stability of carbohydrazide derivatives can be pH-dependent.[8][9] It is advisable to prepare fresh solutions for each experiment and store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. A preliminary stability test of the compound in the assay buffer is recommended.

Protocol 1: α-Glucosidase Inhibition Assay

This colorimetric assay is a robust method for identifying inhibitors of α-glucosidase.[10] The principle relies on the enzyme's ability to hydrolyze the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, a yellow product that can be quantified by measuring its absorbance at 405 nm.

Materials and Reagents

-

2,3-Dimethylquinoxaline-6-carbohydrazide (Test Compound)

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Acarbose (Positive Control Inhibitor)

-

Sodium phosphate buffer (0.1 M, pH 6.8)

-

Sodium carbonate (Na₂CO₃, 0.1 M)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

-

Multichannel pipettes

Preparation of Solutions

-

Sodium Phosphate Buffer (0.1 M, pH 6.8): Prepare by dissolving appropriate amounts of sodium phosphate monobasic and dibasic in distilled water. Adjust the pH to 6.8.

-

α-Glucosidase Solution (0.5 U/mL): Dissolve α-glucosidase powder in 0.1 M sodium phosphate buffer to a final concentration of 0.5 U/mL. Prepare this solution fresh before each experiment.

-

pNPG Solution (5 mM): Dissolve pNPG in 0.1 M sodium phosphate buffer to a final concentration of 5 mM.

-

Test Compound Stock Solution (e.g., 10 mM): Dissolve 2,3-Dimethylquinoxaline-6-carbohydrazide in DMSO.

-

Serial Dilutions of Test Compound: Prepare a range of concentrations of the test compound by serial dilution of the stock solution with the assay buffer. Ensure the final DMSO concentration is constant across all wells.

-

Acarbose Positive Control: Prepare a stock solution and serial dilutions of acarbose in the same manner as the test compound.

Assay Procedure

The following steps outline the procedure for a 96-well plate format:

-

Plate Setup: Add 50 µL of 0.1 M sodium phosphate buffer (pH 6.8) to each well.

-

Inhibitor Addition:

-

Test Wells: Add 20 µL of the various dilutions of 2,3-Dimethylquinoxaline-6-carbohydrazide.

-

Positive Control Wells: Add 20 µL of the various dilutions of acarbose.

-

Blank (Enzyme Control) Wells: Add 20 µL of the assay buffer containing the same final concentration of DMSO as the test wells.

-

-

Enzyme Addition: Add 20 µL of the 0.5 U/mL α-glucosidase solution to all wells except for the substrate blank wells.

-

Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

Reaction Initiation: Add 20 µL of the 5 mM pNPG solution to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for 20 minutes.

-

Reaction Termination: Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution to all wells.

-

Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

Data Analysis and Interpretation

-

Calculate the Percentage of Inhibition: The inhibitory activity is expressed as the percentage of inhibition and is calculated using the following formula:[10]

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

-

A_control is the absorbance of the blank (enzyme, buffer, pNPG, and DMSO without inhibitor).

-

A_sample is the absorbance of the well with the test compound.

-

-

Determine the IC₅₀ Value: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[8] To determine the IC₅₀ value, plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC₅₀ can then be determined from the resulting dose-response curve using non-linear regression analysis.[11]

Experimental Controls

To ensure the validity of the results, the following controls should be included in each assay:

| Control Type | Components | Purpose |

| Negative Control (100% Activity) | Enzyme + Substrate + Buffer + DMSO (no inhibitor) | Represents the maximum enzyme activity. |

| Positive Control | Enzyme + Substrate + Buffer + Known Inhibitor (Acarbose) | Validates the assay's ability to detect inhibition. |

| Substrate Blank | Substrate + Buffer (no enzyme) | Corrects for any non-enzymatic hydrolysis of the substrate. |

| Test Compound Blank | Test Compound + Substrate + Buffer (no enzyme) | Corrects for any absorbance of the test compound at 405 nm. |

Visualization of the Experimental Workflow

Caption: Workflow for the α-glucosidase inhibition assay.

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Suggested Solution(s) |

| High variability between replicates | - Pipetting errors- Incomplete mixing- Temperature fluctuations | - Use calibrated pipettes- Ensure thorough mixing after each addition- Use a temperature-controlled plate reader/incubator |

| No or low enzyme activity in controls | - Inactive enzyme (degraded)- Incorrect buffer pH- Expired reagents | - Use a fresh aliquot of enzyme- Verify the pH of the buffer- Prepare fresh reagents |

| High background absorbance | - Spontaneous substrate degradation- Absorbance of the test compound | - Run a substrate blank to quantify spontaneous degradation- Run a test compound blank |

| Inconsistent IC₅₀ values | - Compound precipitation at high concentrations- Time-dependent inhibition | - Check for compound precipitation visually or by light scattering- Perform pre-incubation time-course experiments |

Adaptability to Other Enzyme Targets

The general principles of this protocol can be adapted to investigate the inhibitory potential of 2,3-Dimethylquinoxaline-6-carbohydrazide against other enzyme classes. Key modifications would include:

-

Protein Kinases (e.g., EGFR, VEGFR): Utilize a kinase-specific substrate (e.g., a peptide) and a detection method that measures phosphorylation, such as luminescence-based assays that quantify the amount of ATP remaining after the kinase reaction.

-

Cyclooxygenase (COX-1/COX-2): Employ a colorimetric or fluorescent assay that measures the peroxidase activity of COX, which converts a probe into a detectable product.

-

Topoisomerases: Use an assay that measures the relaxation of supercoiled DNA, often detected by gel electrophoresis or fluorescence.

For any new enzyme target, it is crucial to optimize assay conditions, including buffer composition, pH, enzyme and substrate concentrations, and incubation times.

Conclusion

This application note provides a detailed and robust protocol for evaluating the inhibitory activity of 2,3-Dimethylquinoxaline-6-carbohydrazide, using α-glucosidase as a primary example. By adhering to the principles of careful reagent preparation, inclusion of appropriate controls, and systematic data analysis, researchers can reliably determine the inhibitory potency of this and other novel compounds. The provided framework is adaptable to a variety of enzyme targets, making it a valuable tool in the early stages of drug discovery and development.

References

-

Onyeyilim, E. L., et al. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini Reviews in Medicinal Chemistry, 22(4), 661-682. Available at: [Link]

-

Chirapu, P. R., et al. (2013). Pyrazole carbohydrazide derivatives of pharmaceutical interest. Analele Universității din Oradea, Fascicula Chimie, 20(2), 101-108. Available at: [Link]

-

Demir, B., et al. (2018). Design, Synthesis and Evaluation of the Biological Activities of Some New Carbohydrazide and Urea Derivatives. Acta Chimica Slovenica, 65(4), 923-932. Available at: [Link]

-

Pedrood, K., et al. (2022). Design, synthesis, and molecular docking studies of diphenylquinoxaline-6-carbohydrazide hybrids as potent α-glucosidase inhibitors. BMC Chemistry, 16(1), 57. Available at: [Link]

-

edX. (n.d.). IC50 Determination. Available at: [Link]

-

Gudmundsdottir, A. V., et al. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278-284. Available at: [Link]

-

Assay Genie. (n.d.). α-Glucosidase Activity Colorimetric Assay Kit. Available at: [Link]

-

Gecen, Z., et al. (2024). Multi-Target Quinoxaline Derivatives for Alzheimer's Disease: Inhibitory Activities Against AChE and BACE-1 Enzymes. Journal of Molecular Structure, 1307, 137911. Available at: [Link]

-

El-Sayed, N. N. E., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 12(41), 26955-26970. Available at: [Link]

Sources

- 1. Carbohydrazide (CAS 497-18-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications | Auctores [auctoresonline.com]

- 3. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]

- 4. Design, synthesis, and molecular docking studies of diphenylquinoxaline-6-carbohydrazide hybrids as potent α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. atamankimya.com [atamankimya.com]

- 8. researchgate.net [researchgate.net]